

Application Notes and Protocols: Synthesis of 2-Nitrophenol via Nitration of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Nitrophenol	
Cat. No.:	B165410	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of phenol is a fundamental electrophilic aromatic substitution reaction that typically yields a mixture of ortho (**2-nitrophenol**) and para (**4**-nitrophenol) isomers. **2-Nitrophenol** is a valuable precursor in the synthesis of various pharmaceuticals, dyes, and other fine chemicals. Controlling the regioselectivity of the nitration to favor the ortho isomer is a significant challenge due to the strong activating and ortho-, para-directing nature of the hydroxyl group. This document provides detailed protocols for the synthesis of **2-nitrophenol**, focusing on methods that offer good yields and selectivity. The separation of the isomers is readily achieved by steam distillation, owing to the intramolecular hydrogen bonding in **2-nitrophenol** which makes it steam volatile, unlike the para isomer.[1][2]

Experimental Protocols

Two primary protocols are presented. Protocol 1 is a classic, widely used method involving a nitrating mixture of a nitrate salt and sulfuric acid. Protocol 2 describes a method optimized for high ortho-selectivity using dilute nitric acid under controlled conditions.

Protocol 1: Nitration using Sodium Nitrate and Sulfuric Acid

Methodological & Application





This procedure is a standard laboratory method for producing a mixture of **2-nitrophenol** and **4-nitrophenol**, which are then separated.

- 1. Preparation of the Nitrating Mixture:
- In a suitable reaction vessel (e.g., a 1 L three-necked flask) equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 150 g of sodium nitrate in 400 mL of water.
- Cool the solution in an ice-water bath.
- Slowly and with continuous stirring, add 250 g of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C.[3]
- 2. Nitration of Phenol:
- In a separate beaker, prepare a mixture of 94 g of phenol and 20 mL of water.[3]
- Add this phenol-water mixture dropwise from the dropping funnel to the cold, stirred nitrating
 mixture. The rate of addition should be controlled to keep the internal temperature of the
 reaction mixture below 20°C.[3]
- After the addition is complete, continue stirring the mixture for an additional 2 hours, maintaining the low temperature.[3]
- 3. Work-up and Isolation:
- Upon completion, a tarry mixture of nitrophenols will have formed. Decant and discard the mother liquor.[3]
- To the tarry residue, add 500 mL of water and neutralize the mixture by adding calcium carbonate (chalk) until it is neutral to litmus paper. This step removes excess acid.[3]
- Wash the resulting crude product mixture by decanting the wash water and repeating the washing process.[3]
- 4. Purification by Steam Distillation:



- Transfer the washed crude nitrophenol mixture to a flask equipped for steam distillation. Add 300-500 mL of water.[3][4]
- Pass steam through the mixture. The **2-nitrophenol**, being steam volatile due to intramolecular hydrogen bonding, will co-distill with the water and solidify in the condenser and receiving flask as a yellow solid.[2][3][4]
- The 4-nitrophenol is not steam volatile and will remain in the distillation flask.[1]
- Collect the distilled 2-nitrophenol by suction filtration using a Büchner funnel and dry it in a desiccator.[4]

Protocol 2: High Ortho-Selectivity Nitration with Dilute Nitric Acid

This protocol is optimized for the preferential synthesis of **2-nitrophenol** by carefully controlling reaction parameters.

- 1. Reaction Setup:
- Place 5.0 g of phenol (98%) into a reaction vessel equipped with a magnetic stirrer, a thermometer, and a dropping funnel (or a controlled-flow burette). The vessel should be placed in a cooling bath to maintain the desired temperature.[5]
- Prepare the nitrating agent by diluting concentrated nitric acid to a concentration of 32.5% (w/v).[5]
- 2. Nitration Reaction:
- Cool the reaction vessel and maintain the temperature at 20°C (±2°C).[5]
- Slowly add 8.21 g of the 32.5% nitric acid solution to the phenol with vigorous stirring. The flow of the acid should be carefully controlled.[5]
- The reaction mixture will initially be yellowish and turn to a reddish-brown color as the phenol is consumed.[5]



- Maintain the reaction at 20°C with continuous stirring for 1 hour to achieve optimal yield and selectivity.[5]
- 3. Work-up and Extraction:
- After 1 hour, quench the reaction by pouring the mixture into ice water.
- Extract the product from the aqueous mixture using a suitable organic solvent, such as dichloromethane or diethyl ether.[5][6]
- Wash the organic phase with water, followed by a wash with a saturated sodium chloride (brine) solution.[6]
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[6][7]
- Remove the solvent by rotary evaporation to yield the crude product, which will be highly enriched in 2-nitrophenol.
- 4. Purification:
- While this method yields a high percentage of the ortho isomer, further purification can be performed if necessary. Steam distillation, as described in Protocol 1, is the most effective method to separate any residual 4-nitrophenol.[3][4]

Data Presentation

The following table summarizes the key quantitative parameters from the described protocols for easy comparison.

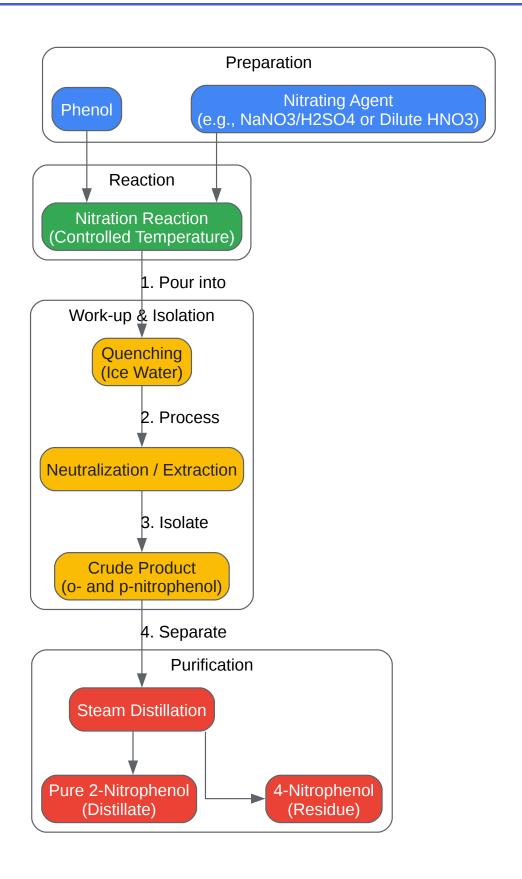


Parameter	Protocol 1: Sodium Nitrate / H ₂ SO ₄	Protocol 2: Dilute HNO₃ (Ortho-Selective)
Phenol	94 g	5.0 g
Nitrating Agent	150 g NaNO₃ in 250 g conc. H₂SO₄	8.21 g of 32.5% HNO₃
Solvent/Medium	400 mL Water	None (neat)
Temperature	< 20°C	20°C (±2°C)
Reaction Time	2 hours	1 hour
Purification Method	Steam Distillation	Extraction, optional Steam Distillation
Reported Yield	~40 g 2-Nitrophenol (~30%)	~91% total nitrophenols
Selectivity	o:p ratio ~1.4:1 to 1:1	77% ortho-selectivity
Reference	[3][8]	[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **2-nitrophenol**.





Click to download full resolution via product page

Caption: Workflow for the nitration of phenol to produce and separate nitrophenol isomers.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. prepchem.com [prepchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. paspk.org [paspk.org]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. US7005553B2 Method for the nitration of phenolic compounds Google Patents [patents.google.com]
- 8. WO2003011810A1 Method for the nitration of phenolic compounds Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 2-Nitrophenol via Nitration of Phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165410#nitration-of-phenol-to-produce-2-nitrophenol-lab-procedure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com